molecular formula C14H11F3O2 B13721801 cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL

cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL

Cat. No.: B13721801
M. Wt: 268.23 g/mol
InChI Key: MFUDQPYSIZFWLM-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the chromane ring. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of Chromane Ring: This can be achieved through cyclization reactions, often using catalysts and specific reaction conditions to ensure the correct stereochemistry.

Industrial production methods may involve optimizing these synthetic routes for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological molecules.

    Industry: Used in the development of new agrochemicals, polymers, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biological molecules. This can lead to changes in the activity of enzymes, receptors, and other molecular targets, resulting in various biological effects.

Comparison with Similar Compounds

cis-2-(Trifluoromethyl)benzo-[H]-chromane-4-OL can be compared with other similar compounds, such as:

    2-(Trifluoromethyl)benzo-[H]-chromane-4-OL: Similar structure but different stereochemistry.

    2-(Trifluoromethyl)benzo-[H]-chromane-4-ONE: Contains a ketone group instead of an alcohol group.

    2-(Trifluoromethyl)benzo-[H]-chromane-4-AMINE: Contains an amine group instead of an alcohol group.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H11F3O2

Molecular Weight

268.23 g/mol

IUPAC Name

(2R,4R)-2-(trifluoromethyl)-3,4-dihydro-2H-benzo[h]chromen-4-ol

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-7-11(18)10-6-5-8-3-1-2-4-9(8)13(10)19-12/h1-6,11-12,18H,7H2/t11-,12-/m1/s1

InChI Key

MFUDQPYSIZFWLM-VXGBXAGGSA-N

Isomeric SMILES

C1[C@H](C2=C(C3=CC=CC=C3C=C2)O[C@H]1C(F)(F)F)O

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)OC1C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.